molecular formula C7H5BClNO4 B13877495 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole CAS No. 1285533-36-9

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

Cat. No.: B13877495
CAS No.: 1285533-36-9
M. Wt: 213.38 g/mol
InChI Key: DHNMPDSDKYWDBV-UHFFFAOYSA-N
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Description

5-Chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole is a synthetic benzoxaborole derivative of significant interest in medicinal chemistry and antimicrobial research. Benzoxaboroles are a privileged scaffold in drug discovery, known for their ability to interact with various enzyme targets . This particular compound features a chloro-substitution at the 5-position and a nitro-group at the 6-position of the benzoxaborole core, which may influence its electronic properties and biological activity. While specific biological data for this exact compound is limited in the public domain, its structural class is actively investigated for a range of applications. Related benzoxaboroles have demonstrated potent inhibitory activity against viral proteases, such as those from SARS-CoV-2 and Dengue virus, highlighting the potential of this chemical series in developing broad-spectrum antiviral agents . Furthermore, benzoxaborole compounds are widely explored as novel fungicides and antimicrobials against various plant and human pathogens . The mechanism of action for benzoxaboroles often involves interaction with protease active sites or other essential enzymes, leveraging the unique reactivity of the boron atom . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to explore its utility in high-throughput screening, mechanism-of-action studies, and as a key synthetic intermediate for further chemical diversification.

Properties

CAS No.

1285533-36-9

Molecular Formula

C7H5BClNO4

Molecular Weight

213.38 g/mol

IUPAC Name

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

InChI

InChI=1S/C7H5BClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2,11H,3H2

InChI Key

DHNMPDSDKYWDBV-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Nitroaldol-Based Synthesis

One established route involves a nitroaldol reaction on a suitable aldehyde precursor, followed by chlorination and hydroxylation steps:

  • Nitroaldol Reaction : Introduction of the nitro group onto an aromatic aldehyde precursor.
  • Chlorination : Selective chlorination at the desired position.
  • Hydroxylation and Ring Closure : Formation of the benzoxaborole ring with concurrent or subsequent introduction of the hydroxy group at the 1-position.

This approach allows for the stepwise installation of functional groups, ensuring regioselectivity and structural integrity.

Sandmeyer/Grignard/Borate Ester Cyclization (Method A)

A classical method for synthesizing substituted benzoxaboroles, adaptable for 5-chloro-1-hydroxy-6-nitro derivatives, involves the following steps:

  • Sandmeyer Reaction : Conversion of ortho-toluidine to an ortho-substituted halogenotoluene.
  • Grignard or Aryllithium Formation : Reaction with magnesium or alkyl lithium in inert solvent.
  • Borylation : Treatment with a borate ester (e.g., tributyl borate) to yield a toluene boronic acid.
  • Bromination : Introduction of a bromomethyl group using N-bromosuccinimide.
  • Hydrolysis : Conversion to the hydroxymethyl analogue under alkaline conditions.
  • Cyclization : Acid-catalyzed ring closure to form the benzoxaborole.

Borylation and Ring Closure from Nitroaniline Precursors

Recent literature describes a practical and scalable method starting from commercially available nitroanilines:

Comparative Analysis of Methods

Method Key Features Advantages Limitations
Nitroaldol/Functionalization Route Stepwise group installation Regioselective, modular Multi-step, purification needed
Sandmeyer/Grignard/Borate Ester Classical, robust, adaptable High yields, scalable Moisture sensitive, multi-step
Borylation from Nitroanilines Modern, uses readily available materials Scalable, cost-effective Requires Pd catalysts

Research Findings and Notes

  • The presence of both electron-withdrawing (nitro, chloro) and electron-donating (hydroxy) groups requires careful control of reaction conditions to avoid overreaction or side-product formation.
  • Palladium-catalyzed borylation (Miyaura) is highly effective for introducing boronic acid groups on aromatic rings, facilitating subsequent cyclization.
  • Alkaline hydrolysis and acid-mediated cyclization are reliable for closing the oxaborole ring, but yields may vary with substituent pattern and steric effects.
  • The Sandmeyer/Grignard approach is robust but may be less suited to highly functionalized substrates due to potential incompatibilities with strong nucleophiles or bases.
  • Final purification often involves column chromatography or recrystallization to achieve the required purity for biological testing.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. In antifungal applications, it inhibits the activity of aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. This inhibition leads to the accumulation of mischarged tRNA, ultimately disrupting protein synthesis and causing fungal cell death . The compound’s boron atom plays a key role in its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Comparison with Similar Benzoxaborole Derivatives

Structural and Physicochemical Properties

The table below compares 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₇H₅BClNO₄ 221.38 Cl (5), NO₂ (6), OH (1) High polarity due to NO₂; moderate lipophilicity
Tavaborole (AN2690) C₇H₆BFO₂ 151.93 F (5), OH (1) FDA-approved antifungal; logP ~1.2
5-Nitro-1-hydroxy-2,1-benzoxaborole (CAS 875816-94-7) C₇H₆BNO₄ 178.94 NO₂ (5), OH (1) Electron-withdrawing NO₂ at position 5; precise bioactivity unreported
4-Chloro-1-hydroxy-2,1-benzoxaborole (CAS 947162-29-0) C₇H₆BClO₂ 176.38 Cl (4), OH (1) Reduced steric hindrance vs. 5/6-substituted analogs

Key Observations :

  • Substituent Position Matters : The 6-nitro group in the target compound introduces steric and electronic effects distinct from 5-nitro (CAS 875816-94-7). Nitro at position 6 may hinder interactions in enzyme active sites compared to position 3.
  • Halogen Effects : Tavaborole’s 5-fluoro group contributes to its antifungal efficacy by enhancing boron’s electrophilicity, facilitating tRNA adduct formation . The target compound’s 5-chloro substituent may offer similar electronic effects but with increased steric bulk.
Tavaborole (AN2690)
  • Mechanism: Inhibits fungal leucyl-tRNA synthetase (LeuRS) by forming a stable adduct with tRNA’s terminal adenosine (A76) in the editing active site .
  • Efficacy : Phase 3 clinical trials for onychomycosis; MIC values as low as 0.5 µg/mL against Trichophyton rubrum .
This compound
  • Hypothetical Activity : The 6-nitro group may sterically hinder tRNA binding compared to Tavaborole. However, the 5-chloro group could enhance boron’s electrophilicity, partially offsetting this effect.
  • Safety Considerations : Nitro groups are associated with metabolic activation to reactive intermediates (e.g., nitroso derivatives), which may raise toxicity concerns absent in Tavaborole .
5-Nitro Analog (CAS 875816-94-7)
  • Limited data exist, but the 5-nitro group’s position may allow better alignment with LeuRS’s active site than the 6-nitro derivative.

Biological Activity

5-Chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole, a compound with the CAS number 1285533-36-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C7_7H5_5BClNO4_4
Molecular Weight: 213.38 g/mol
Structure: The compound features a benzoxaborole core, which is known for its diverse biological applications.

The primary mechanism of action for this compound involves inhibition of specific enzymes and pathways crucial for cellular functions. It has been shown to inhibit protein synthesis in fungi, particularly through the inhibition of aminoacyl-tRNA synthetases. This inhibition is critical for fungal growth and survival.

In Vitro Studies

In vitro studies indicate that this compound exhibits significant antifungal activity:

Fungal Species IC50_{50} (μM) MIC90_{90} (μg/mL)
Aspergillus fumigatus2.0Not specified
Candida albicans4.2Not specified
Trichophyton rubrumNot specifiedGood activity
Trichophyton mentagrophytesNot specifiedGood activity

These results highlight the compound's potential as an antifungal agent, particularly against pathogenic fungi that affect immunocompromised individuals.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption: The compound's solubility and stability influence its absorption rates.
  • Distribution: Studies suggest it distributes well in tissues relevant to fungal infections.
  • Metabolism: Initial findings indicate it undergoes metabolic transformations that may affect its efficacy.
  • Excretion: The route and rate of excretion are still under investigation.

Antifungal Applications

One notable study explored the efficacy of this compound in treating fungal infections in animal models. The results demonstrated a significant reduction in fungal load in treated subjects compared to controls, supporting its use as a therapeutic agent against systemic fungal infections.

Comparison with Other Benzoxaboroles

In comparison with other benzoxaboroles like AN2728 and AN2718, which have been studied for their anti-inflammatory properties and antifungal activities respectively, this compound shows a unique profile that may offer advantages in specific clinical scenarios.

Q & A

Q. What are the established synthetic routes for 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves cyclization of substituted phenolic precursors under basic conditions. For example, analogous benzoxaboroles are synthesized via reactions with NaH and functionalizing agents (e.g., carbamoyl chlorides or benzoyl chloride) to introduce substituents . Key factors for yield optimization include:

  • Reagent stoichiometry : Excess NaH (1.8–2.1 eq.) ensures complete deprotonation of hydroxyl groups.
  • Temperature control : Reactions often proceed at room temperature to avoid side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating pure products.

Example Protocol (based on structurally similar compounds):

React 2-amino-4-chloro-5-nitrophenol with a boron source (e.g., boric acid) under acidic conditions.

Introduce the nitro group via nitration or use pre-nitrated precursors.

Optimize cyclization using KOH or NaH in anhydrous solvents (e.g., THF) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl protons at δ 5.0–6.0 ppm) .
    • ¹¹B NMR confirms boron integration (typical δ −31 to −35 ppm for benzoxaboroles) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₇H₄BClN₂O₄: 248.9948) .
  • X-ray Crystallography : Resolves crystal packing and confirms boronate ester formation .

Q. How do chloro and nitro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and enhancing acidity of adjacent hydroxyl groups .
  • Chloro Group : Moderately deactivates the ring, favoring nucleophilic aromatic substitution (e.g., displacement by amines or alkoxides) .
  • Synergistic Effects : The combined presence of Cl and NO₂ increases electrophilicity at the boron center, facilitating interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction conditions or spectroscopic data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate reported protocols under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference .
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts or reaction pathways, comparing them with experimental data .
  • Cross-Study Comparison : Tabulate critical variables (e.g., solvent polarity, temperature) from conflicting studies to identify outliers .

Q. Example Table for Reaction Optimization

VariableStudy A Study B Recommended Range
Temperature (°C)250–50–25
NaH Equivalents1.82.11.8–2.1
Reaction Time (h)122412–24

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial leucyl-tRNA synthetase (a common target for benzoxaboroles) .
  • MD Simulations : Analyze stability of boron–enzyme complexes under physiological conditions (e.g., solvation, pH 7.4) .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with antimicrobial activity .

Q. What advanced techniques study the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Kinetic Studies : Monitor degradation via HPLC at pH 1–13 and 25–60°C to identify hydrolysis products .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >150°C for boronate esters) .
  • Solid-State NMR : Investigates crystallinity changes under stress conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values using CLSI guidelines for consistency .
  • Control Experiments : Include reference compounds (e.g., tavaborole) to benchmark activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends masked by experimental variability .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling nitro-substituted benzoxaboroles?

Methodological Answer:

  • Explosivity Risks : Avoid grinding dry nitro compounds; use wet methods for handling .
  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to prevent exposure to boron and nitro byproducts .

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